1,4-Dibromo-2-butanol

Description

The exact mass of the compound 1,4-Dibromobutan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dibromo-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

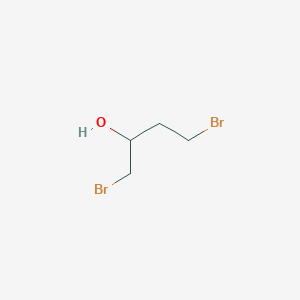

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSRAPMBSMSACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319034 | |

| Record name | 1,4-Dibromo-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-47-1 | |

| Record name | 1,4-Dibromo-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromobutan-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromo-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2-butanol: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-butanol is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring two bromine atoms at the terminal positions and a secondary alcohol, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic applications of 1,4-dibromo-2-butanol, with a particular focus on its role as a key intermediate in the preparation of pharmaceutical compounds. Detailed experimental protocols for its synthesis, along with spectroscopic data for its characterization, are presented to facilitate its use in research and development.

Chemical Structure and Properties

1,4-Dibromo-2-butanol is a halogenated alcohol with the molecular formula C4H8Br2O.[1] The presence of a chiral center at the second carbon atom (C2) means that it exists as a racemic mixture of two enantiomers, (R)- and (S)-1,4-dibromo-2-butanol, unless a stereospecific synthesis is employed. The molecule's utility in organic synthesis stems from the differential reactivity of its functional groups: the two primary alkyl bromides are susceptible to nucleophilic substitution, while the secondary alcohol can undergo oxidation or etherification.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 1,4-dibromobutan-2-ol[1] |

| CAS Number | 19398-47-1[1] |

| Molecular Formula | C4H8Br2O[1] |

| SMILES String | C(CBr)C(CBr)O[1] |

| InChI Key | PSSRAPMBSMSACN-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-dibromo-2-butanol is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 231.91 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 114-115 °C at 13 mmHg | [3] |

| Density | 2.001 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.544 | [3] |

Synthesis of 1,4-Dibromo-2-butanol

A common and patented method for the synthesis of 1,4-dibromo-2-butanol involves the reaction of allyl bromide with formaldehyde in the presence of an acid catalyst.[4] This process proceeds through the formation of a diol intermediate, which is subsequently treated with hydrogen bromide.

Experimental Protocol: Synthesis from Allyl Bromide and Formaldehyde

The following protocol is adapted from the process described in US Patent 3,607,951 A.[3]

Materials:

-

Allyl bromide

-

Paraformaldehyde

-

Acetic acid

-

Acetic anhydride

-

Boron trifluoride etherate (or another suitable Lewis acid)

-

3 N Hydrochloric acid

-

Gaseous hydrogen bromide

-

Magnesium sulfate

-

Activated carbon

-

Standard laboratory glassware for reflux, distillation, and extraction

Procedure:

-

Step 1: Formation of the Acetoxy Intermediate. In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of allyl bromide, acetic acid, paraformaldehyde, and acetic anhydride is prepared. A Lewis acid catalyst, such as boron trifluoride etherate, is added cautiously. The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Step 2: Hydrolysis to the Diol. After cooling, the reaction mixture is concentrated under reduced pressure. The resulting oil is then hydrolyzed by boiling under reflux with 3 N hydrochloric acid for 2 hours. The solution is subsequently treated with activated carbon to remove colored impurities and then filtered. The filtrate is evaporated in vacuo to yield the crude 1-bromo-2,4-butanediol intermediate.

-

Step 3: Conversion to 1,4-Dibromo-2-butanol. The crude diol is treated with a stream of gaseous hydrogen bromide at elevated temperatures (approximately 140-150 °C) for 4-5 hours. The reaction is complete when the consumption of hydrogen bromide ceases.

-

Step 4: Purification. The crude 1,4-dibromo-2-butanol is purified by vacuum distillation. The fraction boiling at 112-118 °C / 12 mmHg is collected.[4] The organic phases can be combined, dried with a drying agent like magnesium sulfate, and the solvent evaporated to yield the final product.

Synthesis Workflow

Spectroscopic Characterization

The structure of 1,4-dibromo-2-butanol can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of 1,4-dibromo-2-butanol is expected to show distinct signals for the protons on each carbon. The chemical shifts are influenced by the electronegative bromine and oxygen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH(OH)- | ~3.8 - 4.2 | Multiplet |

| -CH₂Br (at C1) | ~3.5 - 3.7 | Multiplet |

| -CH₂- (at C3) | ~2.0 - 2.4 | Multiplet |

| -CH₂Br (at C4) | ~3.4 - 3.6 | Multiplet |

| -OH | Variable | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (-CH(OH)-) | ~65 - 75 |

| C1 (-CH₂Br) | ~35 - 45 |

| C3 (-CH₂-) | ~30 - 40 |

| C4 (-CH₂Br) | ~30 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dibromo-2-butanol will exhibit characteristic absorption bands for the hydroxyl and carbon-bromine bonds.[5]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium |

| C-O stretch (alcohol) | 1150 - 1050 | Strong |

| C-Br stretch | 650 - 550 | Strong |

Mass Spectrometry (MS)

The mass spectrum of 1,4-dibromo-2-butanol will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[6] The molecular ion peak (M⁺) would be expected around m/z 230, 232, and 234 in a 1:2:1 ratio. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.

Reactivity and Applications in Drug Development

1,4-Dibromo-2-butanol is a valuable building block in organic synthesis due to its three reactive sites. The primary alkyl bromides are excellent electrophiles for nucleophilic substitution reactions, while the secondary hydroxyl group can be derivatized or oxidized.

A significant application of 1,4-dibromo-2-butanol is in the synthesis of heterocyclic compounds. For instance, it is a key precursor for the synthesis of 3-hydroxypyrrolidine, a scaffold found in numerous pharmaceutical agents. The reaction typically involves an intramolecular cyclization with a primary amine.

Reactivity Overview

Conclusion

1,4-Dibromo-2-butanol is a highly functionalized and versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex molecules and pharmaceutical scaffolds. Its distinct reactive sites allow for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. The synthetic and spectroscopic information provided in this guide serves as a practical resource for the effective utilization of this important building block in research and development endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. savemyexams.com [savemyexams.com]

- 3. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]

- 4. 1,4-DIBROMO-2-BUTANOL(19398-47-1) MS spectrum [chemicalbook.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 1,4-Dibromo-2-butanol [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1,4-Dibromo-2-butanol (CAS No: 19398-47-1). Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines experimental protocols for property determination, and illustrates a key synthetic application of this versatile chemical intermediate. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Introduction

1,4-Dibromo-2-butanol is a bifunctional organic compound featuring two bromine atoms and a secondary alcohol group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules and functionalized polymers. Its utility is underscored by the presence of multiple reactive sites that can be selectively addressed in chemical transformations. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification.

Core Physical Properties

The physical characteristics of 1,4-Dibromo-2-butanol have been determined and are summarized below. These properties are crucial for predicting its behavior in various solvents and under different temperature and pressure conditions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1,4-Dibromo-2-butanol.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₈Br₂O | [1] |

| Molecular Weight | 231.91 g/mol | [2][3][4] |

| CAS Number | 19398-47-1 | [1][2][3][4][5] |

| Appearance | Light yellow to brown clear liquid | [3][6][7] |

| Boiling Point | 114-115 °C at 13 mmHg~118 °C at 760 mmHg | [2][3][5] |

| Density | 2.001 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.544 | [3] |

Stereoisomerism

1,4-Dibromo-2-butanol possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers: (R)-1,4-Dibromo-2-butanol and (S)-1,4-Dibromo-2-butanol. While these enantiomers have identical physical properties such as boiling point and density, they exhibit opposite optical rotation. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive. The stereochemistry of this compound is of particular importance in asymmetric synthesis, where a specific enantiomer may be required to achieve the desired biological activity in a target molecule.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid compounds like 1,4-Dibromo-2-butanol.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[6]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or oil bath.[5]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.[6]

-

Upon reaching the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume. For liquids, it can be accurately measured using a pycnometer or more simply with a graduated cylinder and a balance.[3][10]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.[11]

-

A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]

-

The graduated cylinder containing the liquid is reweighed, and the mass is recorded.[10]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[10]

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[3]

-

For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.[3]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can also be used to assess the purity of a sample.[12] The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for precise measurements)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Using a dropper, apply a few drops of the liquid sample onto the surface of the prism.

-

Close the prism assembly.

-

While looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is observed, it can be sharpened using the dispersion compensator.

-

Read the refractive index value from the instrument's scale.

-

It is important to also record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[12]

Synthetic Utility and Reaction Pathway

1,4-Dibromo-2-butanol is a versatile synthetic intermediate. One notable reaction is its intramolecular cyclization to form a substituted tetrahydrofuran, a common structural motif in many natural products and pharmaceuticals.[13][14] This reaction typically proceeds under basic conditions.

Caption: Intramolecular cyclization of 1,4-Dibromo-2-butanol.

This diagram illustrates the base-mediated intramolecular cyclization of 1,4-Dibromo-2-butanol. The base deprotonates the hydroxyl group to form an alkoxide intermediate. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon bearing a bromine atom, leading to the formation of a five-membered tetrahydrofuran ring.

Conclusion

This technical guide has provided a detailed summary of the essential physical properties of 1,4-Dibromo-2-butanol, along with generalized protocols for their experimental determination. The tabulated data offers a quick and accessible reference for laboratory use. Furthermore, the illustration of its synthetic utility in forming tetrahydrofuran derivatives highlights its importance as a building block in organic chemistry. This information is intended to support researchers and scientists in the safe and effective application of this compound in their synthetic endeavors.

References

- 1. phillysim.org [phillysim.org]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. pubs.aip.org [pubs.aip.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. ucc.ie [ucc.ie]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. athabascau.ca [athabascau.ca]

- 13. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to 1,4-Dibromo-2-butanol (CAS: 19398-47-1): Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 1,4-Dibromo-2-butanol, a versatile chemical intermediate with the CAS number 19398-47-1. It details the compound's chemical and physical properties, outlines established synthesis protocols, and explores its reactivity and significant applications, particularly in the field of pharmaceutical development. The guide is intended for researchers, chemists, and professionals in drug discovery and organic synthesis, offering structured data, detailed methodologies, and visual representations of key chemical pathways and workflows.

Introduction

1,4-Dibromo-2-butanol is a halogenated alcohol recognized as a valuable building block in organic synthesis.[1] Its molecular structure is characterized by a four-carbon chain with bromine atoms at the C1 and C4 positions and a secondary hydroxyl group at the C2 position. This trifunctional nature provides multiple reactive sites that can be selectively manipulated.[1] The presence of a stereogenic center at the C2 carbon means the compound exists as a pair of enantiomers, making it a target for asymmetric synthesis, especially for developing chiral drugs.[1]

A primary application of 1,4-Dibromo-2-butanol is as a key precursor in the synthesis of heterocyclic compounds, most notably substituted pyrrolidines.[1] These five-membered nitrogen-containing rings are a common scaffold in many pharmaceutically active compounds, including anticholinergic medicines like glycopyrrolate.[2]

Chemical and Physical Properties

The fundamental properties of 1,4-Dibromo-2-butanol are summarized below. The data is compiled from various chemical suppliers and databases.[3][4][5][6]

| Property | Value | Reference |

| CAS Number | 19398-47-1 | [3] |

| Molecular Formula | C₄H₈Br₂O | [3][7][8][9] |

| Molecular Weight | 231.91 g/mol | [3][4][7][9] |

| Appearance | Colorless to light yellow/brown liquid | [5][7] |

| Boiling Point | 114-115 °C at 13 mmHg | [3][5][6] |

| Density | 2.001 g/mL at 25 °C | [3][5][6] |

| Refractive Index (n20/D) | 1.544 | [3][5][6] |

| IUPAC Name | 1,4-dibromobutan-2-ol | [4] |

| InChI Key | PSSRAPMBSMSACN-UHFFFAOYSA-N | [3][4] |

| SMILES | OC(CBr)CCBr | [3][4] |

| Purity | Available as technical grade (85%) and higher purity (95%+) | [3][7][8] |

Synthesis and Experimental Protocols

The most documented industrial synthesis of 1,4-Dibromo-2-butanol starts from allyl bromide and formaldehyde, proceeding through a diol intermediate.[2]

Experimental Protocol: Synthesis from Allyl Bromide

This protocol is adapted from a patented industrial process.[2] The synthesis involves three main stages, as illustrated in the workflow diagram below.

-

Step 1: Acetoxylation. In a reaction vessel, mix allyl bromide (1.0 eq), paraformaldehyde (1.2 eq), acetic acid (as solvent), and acetic anhydride. Add a Lewis acid catalyst, such as boron trifluoride ether complex or zinc chloride, portion-wise while maintaining the temperature. The reaction mixture is stirred until the formation of the intermediate, 1-bromo-2,4-diacetoxybutane, is complete.

-

Step 2: Hydrolysis. The crude product from Step 1 is subjected to hydrolysis. An aqueous solution of a strong, volatile acid like hydrochloric acid (e.g., 3N HCl) is added, and the mixture is heated. This step cleaves the acetate esters to form 1-bromo-2,4-butanediol. The volatile acid is subsequently removed by evaporation under vacuum.[2]

-

Step 3: Bromination. The resulting 1-bromo-2,4-butanediol is treated with hydrogen bromide (gaseous HBr or concentrated hydrobromic acid) at elevated temperatures (e.g., 150°C).[2] The hydroxyl group at the C4 position is converted to a bromide. The reaction is complete when HBr consumption ceases. The final product, 1,4-Dibromo-2-butanol, is then purified by vacuum distillation.[2]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1,4-Dibromo-2-butanol stems from its three distinct functional groups. The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the secondary alcohol can undergo oxidation or esterification.[1]

Application in Pyrrolidine Synthesis

A prominent application is the synthesis of N-substituted-3-hydroxypyrrolidines. This transformation is achieved through a tandem nucleophilic substitution reaction with a primary amine. The amine first displaces one of the bromide ions (typically the more reactive primary bromide at C4), followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the second bromide (C1) to form the five-membered ring.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. While raw spectra are beyond the scope of this guide, the availability of key analytical data is summarized below.

| Spectroscopic Method | Availability | Reference |

| ¹H NMR | Data available | [10][11] |

| ¹³C NMR | Data available | [10] |

| FTIR | Data available | [10] |

| Mass Spectrometry (MS) | Data available | [10] |

| Raman Spectroscopy | Data available | [10] |

Note: Full spectral data can typically be accessed through chemical databases such as SpectraBase.[10][11]

Safety and Handling

1,4-Dibromo-2-butanol is a hazardous chemical and requires careful handling in a controlled laboratory environment.

| Safety Aspect | Information | Reference |

| GHS Hazard Statement | H341: Suspected of causing genetic defects | [4] |

| GHS Pictogram | Health Hazard | [4] |

| Precautionary Statements | P203, P280, P318, P405, P501 | [4] |

| General Hazards | Irritating and corrosive to eyes, skin, and respiratory tract | |

| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat | [6] |

| Storage | Store in a cool, well-ventilated place (2-8°C recommended) away from incompatible materials | [5] |

| Storage Class | Combustible liquid | [6] |

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

1,4-Dibromo-2-butanol is a highly functionalized and synthetically important intermediate. Its defined reactive sites—two distinct bromide leaving groups and a secondary alcohol—provide chemists with a versatile platform for constructing more complex molecules. Its established role in the synthesis of the pyrrolidine core underscores its value to the pharmaceutical and drug development industries. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. 1,4-Dibromo-2-butanol | 19398-47-1 | Benchchem [benchchem.com]

- 2. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]

- 3. 1,4-Dibromo-2-butanol 85 , technical grade 19398-47-1 [sigmaaldrich.com]

- 4. 1,4-Dibromo-2-butanol | C4H8Br2O | CID 29570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-DIBROMO-2-BUTANOL CAS#: 19398-47-1 [amp.chemicalbook.com]

- 6. 1,4-ジブロモ-2-ブタノール 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,4-Dibromo-2-butanol | CymitQuimica [cymitquimica.com]

- 8. 1,4-Dibromo-2-butanol 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. scbt.com [scbt.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis and Discovery of 1,4-Dibromo-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 1,4-Dibromo-2-butanol, a versatile chemical intermediate. The document details historical synthetic routes, modern experimental protocols, and quantitative data to support its application in research and development.

Discovery and Historical Context

The precise first synthesis or "discovery" of 1,4-Dibromo-2-butanol is not extensively documented in readily available literature. However, its existence and methods for its preparation predate the more economically viable methods developed in the latter half of the 20th century. Early synthetic routes were often of limited practical significance due to the use of starting materials that were not commercially abundant or were difficult to synthesize themselves.

A notable early method involved the synthesis from butane-1,2,4-triol, as mentioned in U.S. Patent 2,838,521. While effective, this method was hampered by the high cost of the starting triol. Other historical, albeit less practical, methods are noted in the chemical literature, such as those starting from 4-bromo-1-butene or 4-methoxy-butane-1,2-diol.

A significant advancement in the practical synthesis of 1,4-Dibromo-2-butanol came with the development of a process starting from the readily available and more economical allyl bromide and formaldehyde. This method, detailed in U.S. Patent 3,607,951, represents a key milestone in making this compound more accessible for broader applications, particularly as an intermediate in the synthesis of pyrrolidine derivatives used in pharmaceuticals.

Synthesis of 1,4-Dibromo-2-butanol

The most well-documented and industrially significant synthesis of 1,4-Dibromo-2-butanol involves the reaction of allyl bromide with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of an acid catalyst. The reaction proceeds through the formation of a diol intermediate, which is subsequently treated with hydrogen bromide to yield the final product.

The synthesis can be carried out using either aqueous or non-aqueous solvent systems. Aliphatic acids, such as acetic acid, often in combination with acetic anhydride, are particularly effective non-aqueous solvents. When using an acetic acid/acetic anhydride solvent system, the intermediate diol is esterified to form 1-bromo-2,4-diacetoxybutane, which is then hydrolyzed to 1-bromo-2,4-butanediol before the final bromination step. The use of an aqueous solvent system directly forms the 1-bromo-2,4-butanediol, eliminating the need for a separate hydrolysis step, though this may result in lower yields.

General Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1,4-Dibromo-2-butanol from allyl bromide and formaldehyde in a non-aqueous solvent system.

Spectroscopic Profile of 1,4-Dibromo-2-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 1,4-Dibromo-2-butanol. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This information is crucial for its application in synthetic chemistry and drug development, where precise structural confirmation is paramount.

Spectroscopic Data Summary

The spectroscopic data for 1,4-Dibromo-2-butanol is summarized in the following tables, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | Data not publicly available | - | - | -CH₂Br (at C1) |

| 2 | Data not publicly available | - | - | -CH₂- (at C3) |

| 3 | Data not publicly available | - | - | -CH(OH)- (at C2) |

| 4 | Data not publicly available | - | - | -CH₂Br (at C4) |

| 5 | Data not publicly available | - | - | -OH |

¹³C NMR Data

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not publicly available |

| C2 | Data not publicly available |

| C3 | Data not publicly available |

| C4 | Data not publicly available |

Note: Detailed, publicly available peak lists and coupling constants for ¹H and ¹³C NMR spectra of 1,4-Dibromo-2-butanol are limited. Spectroscopic databases like SpectraBase may contain this information, but access often requires a subscription.

Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the infrared spectrum of 1,4-Dibromo-2-butanol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2930 | Medium | C-H stretch (alkane) |

| ~1430 | Medium | C-H bend (alkane) |

| ~1260 | Strong | C-O stretch (secondary alcohol) |

| ~650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of 1,4-Dibromo-2-butanol is characterized by the following major fragments. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.

| m/z | Relative Intensity (%) | Tentative Fragment Assignment |

| 152/154 | - | [M - HBr - H₂O]⁺ |

| 137/139 | - | [M - CH₂Br]⁺ |

| 121/123 | - | [CH₂CHCH₂Br]⁺ |

| 107/109 | - | [CH₂CHBr]⁺ |

| 71 | - | [C₄H₇O]⁺ |

| 43 | 100 | [C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak) |

Note: The relative intensities are approximate and can vary depending on the specific instrument and conditions used. The table presents a selection of key fragments for structural elucidation.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific parameters may vary between different instruments and laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1,4-Dibromo-2-butanol is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

Data Acquisition:

-

¹H NMR: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum can be obtained using several techniques. For a liquid sample like 1,4-Dibromo-2-butanol, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.[1]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the solvent) is first recorded and then automatically subtracted from the sample spectrum to yield the spectrum of the compound. The data is typically collected over a range of 4000 to 400 cm⁻¹. The spectrum referenced in the NIST WebBook was measured on a dispersive instrument.[1]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. This technique is known as Electron Ionization (EI).

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each fragment, generating the mass spectrum.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural characterization of 1,4-Dibromo-2-butanol using the spectroscopic techniques discussed.

Caption: Workflow for the structural elucidation of 1,4-Dibromo-2-butanol.

References

An In-depth Technical Guide to C4H8Br2O: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C4H8Br2O, focusing on its molecular weight, isomeric forms, key physicochemical properties, and its role as a versatile intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development, offering detailed experimental protocols and a summary of its applications.

Molecular Identity and Physicochemical Properties

The molecular formula C4H8Br2O represents a group of structural isomers and stereoisomers, each with unique properties and applications. The molecular weight of C4H8Br2O has been computationally determined to be approximately 231.91 g/mol .[1][2][3]

Quantitative Data Summary

The table below summarizes key quantitative data for prominent isomers of C4H8Br2O. These compounds are valuable as building blocks in the synthesis of more complex molecules.[1]

| Property | 1,1-Dibromobutan-2-ol | 1,4-Dibromo-2-butanol | 3,3-Dibromobutan-2-ol |

| Molecular Formula | C4H8Br2O | C4H8Br2O | C4H8Br2O |

| Molecular Weight | 231.91 g/mol [1] | 231.914 g/mol [4] | 231.91 g/mol [2] |

| Boiling Point | Not available | 114-115 °C at 13 mmHg[5] | Not available |

| Density | Not available | 2.001 g/mL at 25 °C[2] | Not available |

| Refractive Index | Not available | n20/D 1.544[2] | Not available |

Isomerism in C4H8Br2O

The structural diversity of C4H8Br2O arises from the various possible arrangements of the two bromine atoms and the hydroxyl group on the four-carbon butane chain. This leads to a number of constitutional isomers, including:

Furthermore, the presence of chiral centers in many of these isomers gives rise to stereoisomerism (enantiomers and diastereomers), which is of particular interest in the development of chiral drugs. For example, 2,3-dibromobutane has multiple stereoisomers, and similar complexity is expected for its hydroxylated analogs.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of C4H8Br2O isomers.

Synthesis of 1,4-Dibromo-2-butanol

A common method for the preparation of 1,4-dibromo-2-butanol involves the reaction of allyl bromide with formaldehyde in the presence of an acid catalyst.[4]

Materials:

-

Allyl bromide

-

Paraformaldehyde

-

Acetic acid

-

Acetic anhydride

-

Zinc chloride

-

3 N Hydrochloric acid

-

Gaseous hydrogen bromide

-

Magnesium sulfate

-

Activated carbon

Procedure:

-

A mixture of allyl bromide, acetic acid, acetic anhydride, paraformaldehyde, and zinc chloride is prepared and allowed to react.[4]

-

The resulting organic phase is separated, dried with magnesium sulfate, and evaporated.[4]

-

The crude product is hydrolyzed by boiling with 3 N hydrochloric acid.[4]

-

The solution is then treated with activated carbon and evaporated under vacuum.[4]

-

The obtained substance is converted to 1,4-dibromo-2-butanol by treatment with gaseous hydrogen bromide at elevated temperatures.[4]

-

The final product is purified by vacuum distillation.[4]

General Synthesis of Brominated Butanols

A general approach to synthesizing brominated butanols involves the bromination of a corresponding butanol. For instance, 2-bromobutane can be synthesized from 2-butanol. A similar principle can be applied to produce dibrominated butanols.

Materials:

-

Butanol isomer (e.g., Butane-1,4-diol)

-

Sodium bromide

-

Concentrated sulfuric acid

-

Water

-

5% Sodium hydroxide solution (for absorption of bromine gas)

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask, slowly add concentrated sulfuric acid to water with cooling.

-

Add the butanol isomer to the cooled acid solution, followed by finely ground sodium bromide.[7]

-

Set up a reflux apparatus with an absorption device for any evolved bromine gas, using a 5% sodium hydroxide solution as the absorbent.[7]

-

Heat the mixture under reflux for approximately 30 minutes.[7]

-

After cooling, reconfigure the apparatus for distillation and distill the product.[7]

-

The distillate is washed successively with water, concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water again.[7]

-

The organic layer is dried over anhydrous calcium chloride to yield the final product.[7]

Analytical Methods

The analysis of brominated organic compounds like C4H8Br2O is typically performed using gas chromatography (GC).

Instrumentation:

-

Gas Chromatograph (GC)

-

Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS). ECD is particularly sensitive to halogenated compounds.[8][9]

Sample Preparation:

-

Solvent Extraction: The sample is dissolved in a suitable organic solvent.

-

Headspace Analysis: For volatile compounds, the vapor phase above the sample is injected into the GC.[8]

-

Purge-and-Trap: An inert gas is bubbled through the sample, and the volatilized compounds are collected on a sorbent trap before being introduced to the GC.[8]

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 280 °C.

-

Detector Temperature: 300 °C

When coupled with a mass spectrometer (GC-MS), this method allows for the definitive identification of the isomers based on their mass spectra.[8][9]

Applications in Research and Drug Development

Compounds with the molecular formula C4H8Br2O, particularly 1,4-dibromo-2-butanol, are highly valued as intermediates in organic synthesis. Their bifunctional nature, possessing both hydroxyl and bromo functional groups, allows for a wide range of chemical transformations.

They serve as versatile building blocks for introducing a four-carbon chain with multiple points for further functionalization. This is particularly useful in the synthesis of complex molecules, including pharmaceuticals and natural products. The bromine atoms can act as leaving groups in nucleophilic substitution reactions, while the hydroxyl group can be oxidized or participate in ether and ester formation.

The general utility of bromo-organic compounds in organic synthesis is well-established, encompassing reactions such as bromination, cyclization, and ring-opening reactions.[10]

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic workflow where a C4H8Br2O isomer is utilized as a key intermediate.

Caption: Generalized synthetic workflow using a C4H8Br2O isomer as a versatile intermediate.

References

- 1. 1,4-Dibromo-2-butanol | 19398-47-1 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. (2R,3S)-2,3-dibromobutan-1-ol | C4H8Br2O | CID 92170205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]

- 5. 1,4-DIBROMO-2-BUTANOL CAS#: 19398-47-1 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1,4-Dibromo-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and known properties of 1,4-Dibromo-2-butanol (CAS No: 19398-47-1). The information is intended for professionals in research and development who may be working with this compound.

Chemical and Physical Properties

1,4-Dibromo-2-butanol is a combustible liquid.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C4H8Br2O | [3][4] |

| Molecular Weight | 231.91 g/mol | [3][4] |

| Appearance | Light yellow to brown clear liquid | [5] |

| Boiling Point | 114-115 °C at 13 mmHg | |

| Density | 2.001 g/mL at 25 °C | |

| Refractive Index | n20/D 1.544 | |

| CAS Number | 19398-47-1 | [3][4] |

Safety and Toxicology

Hazard Classification

1,4-Dibromo-2-butanol is suspected of causing genetic defects and is classified as a mutagenicity category 2 substance.[6] It is also known to cause serious eye irritation.

Toxicological Summary

| Endpoint | Observation | Source |

| Genetic Toxicity | Suspected of causing genetic defects. | [5][6] |

| Eye Irritation | Causes serious eye irritation. | |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. |

Due to the suspected mutagenicity, all handling procedures should be designed to minimize exposure.

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are critical to ensure safety when working with 1,4-Dibromo-2-butanol.

Engineering Controls

Work with 1,4-Dibromo-2-butanol should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment

The following PPE is recommended when handling this compound:

-

Eye Protection: Tightly sealed safety goggles or a face shield.[5]

-

Hand Protection: Chemical-resistant gloves. The exact breakthrough time of the glove material should be confirmed with the manufacturer.

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage and Disposal

Storage

Store 1,4-Dibromo-2-butanol in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use. It is classified as a combustible liquid (Storage Class 10).[1][2]

Disposal

Dispose of 1,4-Dibromo-2-butanol and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Experimental Protocols: Synthesis of 1,4-Dibromo-2-butanol

The following experimental protocols are based on methods described in U.S. Patent 3,607,951. These procedures should only be carried out by trained professionals in a suitable laboratory setting.

Synthesis from Allyl Bromide and Formaldehyde

Method 1: Using Boron Trifluoride Ether Complex

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine 150g of allyl bromide, 200 ml of acetic acid, 75g of paraformaldehyde, 75 ml of acetic acid anhydride, and 75 ml of boron trifluoride ether complex.

-

Reaction: Heat the mixture to 60-70°C for 4-5 hours.

-

Hydrolysis: After cooling, add 200 ml of water and 100 ml of concentrated hydrochloric acid. Heat the mixture to 100-110°C for 4-5 hours.

-

Bromination: Cool the reaction mixture to below 0°C and introduce gaseous hydrogen bromide for 4-5 hours.

-

Purification: The crude product is then distilled under vacuum. 1,4-dibromo-2-butanol boils at 112-118°C under 12 mmHg pressure.

Method 2: Using Zinc Chloride

-

Reaction Setup: Combine 150g of allyl bromide, 250 ml of acetic acid, 75 ml of acetic acid anhydride, 75g of paraformaldehyde, and 75g of zinc chloride in a suitable reaction vessel.

-

Procedure: Follow the same heating, hydrolysis, bromination, and purification steps as outlined in Method 1.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1,4-Dibromo-2-butanol from allyl bromide and formaldehyde as described in the experimental protocols.

Caption: Synthesis workflow for 1,4-Dibromo-2-butanol.

Logical Relationships of Hazards and Handling

This diagram shows the logical connections between the known properties, hazards, and required handling procedures for 1,4-Dibromo-2-butanol.

Caption: Logical relationships of hazards and handling.

References

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 2. opcw.org [opcw.org]

- 3. fishersci.ca [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. 1,4-Dibromo-2-butanol | 19398-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1,4-Dibromo-2-butanol | C4H8Br2O | CID 29570 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action and Reactivity of 1,4-Dibromo-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-butanol is a bifunctional electrophilic compound with potential applications in organic synthesis and as a chemical probe in biological systems. Its reactivity is defined by the presence of two primary bromide leaving groups and a secondary alcohol. This guide provides a comprehensive overview of the theoretical mechanism of action of 1,4-dibromo-2-butanol as a bifunctional alkylating agent, its reactivity towards biological nucleophiles, and its potential implications in drug development. Due to a lack of specific experimental data in the public domain for this particular compound, this guide extrapolates its properties from the well-established knowledge of closely related bifunctional alkylating agents.

Introduction

1,4-Dibromo-2-butanol (CAS: 19398-47-1) is a halogenated alcohol with a molecular weight of 231.91 g/mol .[1] Its structure, featuring two reactive carbon-bromine bonds and a hydroxyl group, makes it a versatile reagent in chemical synthesis.[2] In a biological context, this molecule is predicted to act as a bifunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic macromolecules, such as DNA and proteins.[3][4][5] This reactivity is the basis for the cytotoxic effects of many established anticancer drugs.[6] This guide will explore the theoretical mechanism of action, reactivity, and potential biological consequences of 1,4-dibromo-2-butanol, drawing parallels with well-studied alkylating agents.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-dibromo-2-butanol is presented in Table 1. These properties are essential for understanding its solubility, stability, and distribution in biological systems.

| Property | Value | Reference |

| Molecular Formula | C4H8Br2O | |

| Molecular Weight | 231.91 g/mol | [1] |

| Appearance | Light yellow to brown clear liquid | [7] |

| Boiling Point | 114-115 °C at 13 mmHg | |

| Density | 2.001 g/mL at 25 °C | |

| Refractive Index | n20/D 1.544 | |

| GHS Hazard Statement | H341: Suspected of causing genetic defects | [7] |

Mechanism of Action: A Bifunctional Alkylating Agent

As a bifunctional alkylating agent, 1,4-dibromo-2-butanol possesses two reactive centers that can form covalent bonds with nucleophiles. The proposed mechanism of action involves the sequential alkylation of biological macromolecules, leading to the formation of cross-links.

DNA Alkylation and Cross-linking

The primary target for many alkylating agents is DNA.[6] The nucleophilic centers in DNA, particularly the N7 position of guanine, are susceptible to alkylation.[5] A monofunctional alkylation event can lead to base mispairing and DNA strand breaks. However, the bifunctional nature of 1,4-dibromo-2-butanol allows for a second alkylation event, resulting in DNA cross-linking. This can occur as either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands) cross-links.[4] Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]

Protein Alkylation and Cross-linking

Proteins also contain numerous nucleophilic residues, such as cysteine, histidine, and lysine, which can be alkylated by 1,4-dibromo-2-butanol. The covalent modification of proteins can lead to a variety of consequences, including:

-

Enzyme Inhibition: Alkylation of active site residues can irreversibly inhibit enzyme function.

-

Disruption of Protein Structure: Modification of cysteine residues involved in disulfide bonds can alter protein folding and stability.

-

Inhibition of Protein-Protein Interactions: Alkylation of residues at interaction interfaces can prevent the formation of protein complexes.

-

Protein Cross-linking: The bifunctional nature of 1,4-dibromo-2-butanol can lead to the cross-linking of proteins, either within a single polypeptide chain or between different proteins. This can result in the formation of non-functional protein aggregates.

Reactivity and Quantitative Data (Hypothetical)

The reactivity of 1,4-dibromo-2-butanol is dependent on the nucleophilicity of the target molecule and the reaction conditions. Due to the absence of specific experimental data, Table 2 presents hypothetical quantitative data to illustrate the expected reactivity profile and cytotoxic potency. These values are representative of what might be observed for a bifunctional alkylating agent of this nature.

| Parameter | Hypothetical Value | Target/Cell Line | Comments |

| Second-order rate constant (k) for reaction with Cysteine | 10-2 - 10-1 M-1s-1 | Thiol group of Cysteine | Represents the initial alkylation event. |

| IC50 (Cytotoxicity) | 1 - 50 µM | HeLa (Cervical Cancer) | Expected range for a moderately potent alkylating agent. |

| IC50 (Cytotoxicity) | 5 - 100 µM | A549 (Lung Cancer) | Cell line-dependent sensitivity is common. |

| DNA Interstrand Cross-linking Frequency | 1 cross-link per 106 - 107 bp at IC50 concentration | Genomic DNA | A low frequency of these lesions can be highly cytotoxic. |

Experimental Protocols

The following are generalized protocols for key experiments to characterize the biological activity of 1,4-dibromo-2-butanol.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of a compound on cultured cells.[8]

-

Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HeLa or A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of 1,4-dibromo-2-butanol in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

DNA Interstrand Cross-linking Assay (Modified Comet Assay)

This protocol provides a method to detect DNA interstrand cross-links in individual cells.

-

Cell Treatment: Treat cultured cells with 1,4-dibromo-2-butanol at various concentrations for a defined period (e.g., 2-4 hours).

-

Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA.

-

Irradiation: Irradiate the slides on ice with a controlled dose of gamma or X-rays to induce random DNA strand breaks.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to denature the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: In untreated or non-cross-linked cells, the fragmented DNA will migrate out of the nucleus, forming a "comet tail." In the presence of interstrand cross-links, the DNA will be retained in the nucleus, resulting in a smaller or absent comet tail. The extent of cross-linking can be quantified by measuring the tail moment.

In-solution Protein Alkylation and Mass Spectrometry Analysis

This protocol describes a general approach to identify protein targets of 1,4-dibromo-2-butanol.

-

Protein Incubation: Incubate a purified protein or a complex protein lysate with 1,4-dibromo-2-butanol at a specific concentration and for a set time at 37°C. Include a control sample without the compound.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like dithiothreitol (DTT).

-

Sample Preparation for Mass Spectrometry:

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent their re-oxidation.

-

Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against a protein database to identify peptides that have been modified by 1,4-dibromo-2-butanol. The mass shift corresponding to the addition of the butanol moiety will indicate the site of alkylation.

Implications for Drug Development

Bifunctional alkylating agents have a long history in cancer chemotherapy. The potential of 1,4-dibromo-2-butanol or its derivatives in drug development would depend on several factors:

-

Selectivity: The ideal compound would show preferential cytotoxicity towards cancer cells over normal cells.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would need to be favorable.

-

Toxicity Profile: The off-target effects and overall toxicity of the compound would need to be within an acceptable range.

Further research into the synthesis and biological evaluation of derivatives of 1,4-dibromo-2-butanol could lead to the identification of novel therapeutic agents.[9]

Conclusion

1,4-Dibromo-2-butanol is a bifunctional molecule with the chemical characteristics of an alkylating agent. Based on the established mechanisms of this class of compounds, it is predicted to exert its biological effects through the covalent modification of DNA and proteins, leading to the formation of cross-links and subsequent cellular dysfunction and death. While specific experimental data on the biological activity of 1,4-dibromo-2-butanol is currently lacking, this guide provides a theoretical framework for its mechanism of action and reactivity. Further experimental investigation is required to validate these hypotheses and to explore the potential of this and related compounds in chemical biology and drug discovery.

References

- 1. 1,4-Dibromo-2-butanol | 19398-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Proteomic Analysis Identifies Dysregulated Proteins in Butanol-Tolerant Gram-Positive Lactobacillus mucosae BR0713-33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Alkylation Methods for Assessing the Protein Redox State | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | Clostridium cellulovorans Proteomic Responses to Butanol Stress [frontiersin.org]

- 5. A chemical inhibitor of cell growth reduces cell size in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic Analysis Identifies Dysregulated Proteins in Butanol-Tolerant Gram-Positive Lactobacillus mucosae BR0713–33 | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines [mdpi.com]

stereoisomerism and chirality of 1,4-Dibromo-2-butanol

An In-depth Technical Guide to the Stereoisomerism and Chirality of 1,4-Dibromo-2-butanol

Executive Summary

1,4-Dibromo-2-butanol (CAS No: 19398-47-1) is a trifunctional chemical intermediate of significant interest in organic synthesis, particularly for the preparation of complex molecules and pharmaceutical compounds.[1] Its structure, featuring bromine atoms at the C1 and C4 positions and a hydroxyl group at the C2 position, provides multiple reactive sites for synthetic transformations.[1] A critical aspect of its molecular architecture is the presence of a single stereogenic center, which imparts chirality to the molecule. This guide provides a detailed examination of the stereoisomerism of 1,4-dibromo-2-butanol, presents its physicochemical properties, outlines experimental protocols for its synthesis and enantiomeric resolution, and illustrates key concepts through structured diagrams.

Stereoisomerism and Chirality

The stereochemistry of 1,4-dibromo-2-butanol is defined by the presence of a single chiral center.

The Stereogenic Center

The carbon atom at the second position (C2) is a stereogenic center because it is bonded to four different substituent groups:

-

A hydrogen atom (-H)

-

A hydroxyl group (-OH)

-

A bromomethyl group (-CH₂Br)

-

A 2-bromoethyl group (-CH₂CH₂Br)[1]

The presence of this single chiral center means the molecule is not superimposable on its mirror image, a fundamental condition for chirality.[1]

Enantiomers

As a consequence of having one chiral center, 1,4-dibromo-2-butanol exists as a pair of stereoisomers known as enantiomers.[1] These enantiomers are designated as (R)-1,4-dibromo-2-butanol and (S)-1,4-dibromo-2-butanol according to the Cahn-Ingold-Prelog priority rules.[1]

Enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index.[1] However, they exhibit distinct behavior when interacting with plane-polarized light, rotating it in equal but opposite directions.[1] A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture, which is optically inactive due to the cancellation of optical rotation.[1]

References

Methodological & Application

Synthesis of Novel Derivatives from 1,4-Dibromo-2-butanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic and acyclic derivatives from the versatile building block, 1,4-dibromo-2-butanol. This trifunctional molecule, possessing two primary bromide leaving groups and a secondary hydroxyl group, serves as a valuable precursor for the synthesis of oxetanes, tetrahydrofurans, pyrrolidines, and other ethers, which are key structural motifs in many pharmaceutical agents.

Intramolecular Cyclization: Synthesis of Oxygen Heterocycles

The presence of a hydroxyl group and two bromide atoms within the same molecule allows for facile intramolecular cyclization of 1,4-dibromo-2-butanol upon treatment with a base. This reaction can theoretically yield two different cyclic ether products: a four-membered oxetane ring or a five-membered tetrahydrofuran ring. The regioselectivity of the cyclization is dependent on the reaction conditions, with the formation of the thermodynamically more stable five-membered ring generally being favored.

Synthesis of 3-Hydroxytetrahydrofuran and 2-(Bromomethyl)oxetane

Treatment of 1,4-dibromo-2-butanol with a base such as sodium hydroxide initiates an intramolecular Williamson ether synthesis. The alkoxide formed by the deprotonation of the secondary alcohol can attack either the C1 or C4 position, displacing a bromide ion to form 2-(bromomethyl)oxetane or 3-hydroxytetrahydrofuran, respectively.

Experimental Protocol: Base-Mediated Intramolecular Cyclization

Materials:

-

1,4-Dibromo-2-butanol

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dibromo-2-butanol (1 equivalent) in a 1:1 mixture of water and diethyl ether.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of 3-hydroxytetrahydrofuran and 2-(bromomethyl)oxetane, can be purified by fractional distillation or column chromatography on silica gel.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |

| 1,4-Dibromo-2-butanol | C₄H₈Br₂O | 231.91 | 23.2 g | 0.1 | - |

| Sodium Hydroxide | NaOH | 40.00 | 4.4 g | 0.11 | - |

| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | - | - | Major Product |

| 2-(Bromomethyl)oxetane | C₄H₇BrO | 151.00 | - | - | Minor Product |

Intermolecular Reactions: Synthesis of Ethers and Amines

The reactivity of the bromide and hydroxyl groups of 1,4-dibromo-2-butanol can also be exploited in intermolecular reactions to generate a variety of derivatives.

Williamson Ether Synthesis

The hydroxyl group of 1,4-dibromo-2-butanol can be deprotonated with a strong base like sodium hydride, and the resulting alkoxide can react with an alkyl halide to form an ether. Alternatively, the bromide atoms can be displaced by an external alkoxide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

1,4-Dibromo-2-butanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 1,4-dibromo-2-butanol (1 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Expected Yield (%) |

| 1,4-Dibromo-2-butanol | C₄H₈Br₂O | 231.91 | 11.6 g | 0.05 | - |

| Sodium Hydride (60%) | NaH | 24.00 | 3.0 g | 0.06 | - |

| Benzyl Bromide | C₇H₇Br | 171.04 | 9.4 g | 0.055 | 70-85 |

| 1,4-Dibromo-2-(benzyloxy)butane | C₁₁H₁₄Br₂O | 322.04 | - | - | - |

Synthesis of N-Substituted-3-hydroxypyrrolidines

The reaction of 1,4-dibromo-2-butanol with primary amines provides a direct route to N-substituted-3-hydroxypyrrolidines. The reaction proceeds via a tandem nucleophilic substitution, where the amine first displaces one of the bromide atoms, followed by an intramolecular cyclization to displace the second bromide, forming the pyrrolidine ring.[1]

Experimental Protocol: Synthesis of N-Benzyl-3-hydroxypyrrolidine

Materials:

-

1,4-Dibromo-2-butanol

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 1,4-dibromo-2-butanol (1 equivalent) in acetonitrile.

-

Add potassium carbonate (3 equivalents) and benzylamine (2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel to afford N-benzyl-3-hydroxypyrrolidine.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Expected Yield (%) |

| 1,4-Dibromo-2-butanol | C₄H₈Br₂O | 231.91 | 5.8 g | 0.025 | - |

| Benzylamine | C₇H₉N | 107.15 | 6.7 g | 0.0625 | 60-75 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 10.4 g | 0.075 | - |

| N-Benzyl-3-hydroxypyrrolidine | C₁₁H₁₅NO | 177.24 | - | - | - |

Characterization Data

The synthesized derivatives should be characterized by standard spectroscopic methods to confirm their identity and purity.

Spectroscopic Data for 1,4-Dibromo-2-butanol:

-

¹H NMR (CDCl₃): δ 4.05 (m, 1H), 3.60-3.40 (m, 4H), 2.40-2.15 (m, 2H), 2.05 (br s, 1H, OH).

-

¹³C NMR (CDCl₃): δ 68.5, 40.1, 35.8, 33.2.

-

IR (neat, cm⁻¹): 3380 (br, O-H), 2950, 1430, 1250, 1060.

-

MS (EI, m/z): 232, 230, 228 [M⁺], 151, 149, 123, 121.

(Note: Spectroscopic data for the synthesized derivatives should be acquired and analyzed to confirm their structures.)

Conclusion

1,4-Dibromo-2-butanol is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic and acyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and development. The ability to selectively functionalize the different reactive sites of this molecule opens up a wide array of possibilities for creating complex and biologically active molecules.

References

Application Notes: The Versatile Role of 1,4-Dibromo-2-butanol in the Synthesis of Pharmaceutical Intermediates

Introduction

1,4-Dibromo-2-butanol is a trifunctional chemical building block of significant interest in pharmaceutical development. Its structure, featuring two reactive bromine atoms at the 1 and 4 positions and a secondary hydroxyl group at the 2-position, allows for a variety of chemical transformations. This versatility makes it a valuable precursor for the synthesis of complex heterocyclic structures, which are core components of many active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the use of 1,4-Dibromo-2-butanol in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of N-substituted-3-hydroxypyrrolidines.

Key Application: Synthesis of N-Substituted-3-Hydroxypyrrolidines

A primary application of 1,4-Dibromo-2-butanol in the pharmaceutical industry is in the synthesis of N-substituted-3-hydroxypyrrolidines. These compounds are crucial intermediates for a range of pharmaceuticals, most notably anticholinergic agents such as glycopyrrolate.[1] The reaction proceeds via a cyclization reaction between 1,4-Dibromo-2-butanol and a primary amine.

The general reaction scheme involves the nucleophilic attack of the primary amine on one of the carbon atoms bearing a bromine atom, followed by an intramolecular cyclization to form the pyrrolidine ring.

Signaling Pathway of the Synthesis of N-Substituted-3-Hydroxypyrrolidines

Caption: Synthetic pathway for N-substituted-3-hydroxypyrrolidines.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dibromo-2-butanol

This protocol is adapted from a patented industrial process for the preparation of 1,4-Dibromo-2-butanol from allyl bromide and formaldehyde.[1]

Materials:

-

Allyl bromide

-

Paraformaldehyde

-

Acetic acid

-

Acetic acid anhydride

-

Concentrated sulfuric acid

-

3 N Hydrochloric acid

-

Gaseous hydrogen bromide

-

Magnesium sulfate

Equipment:

-